(25S)-5alpha-Spirostan-3-one

Stereochemistry 1H NMR Epimer Resolution

(25S)-5alpha-Spirostan-3-one (C₂₇H₄₂O₃, molecular weight 414.6 g/mol) is a spirostane-type steroidal sapogenin distinguished by a ketone at the 3-position and a 25S configuration of the 27-methyl group. It belongs to the perhydrocyclopentenophenanthrene class with a spiro-connected ring E/F system.

Molecular Formula C27H42O3
Molecular Weight 414.6 g/mol
CAS No. 5159-14-8
Cat. No. B12666009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(25S)-5alpha-Spirostan-3-one
CAS5159-14-8
Molecular FormulaC27H42O3
Molecular Weight414.6 g/mol
Structural Identifiers
SMILESCC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(=O)C6)C)C)C)OC1
InChIInChI=1S/C27H42O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-18,20-24H,5-15H2,1-4H3/t16-,17-,18-,20+,21-,22-,23-,24-,25-,26-,27?/m0/s1
InChIKeyCIBAPVLFORANSS-ILYBOFRLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(25S)-5alpha-Spirostan-3-one (CAS 5159-14-8): Steroidal Sapogenin Procurement Profile


(25S)-5alpha-Spirostan-3-one (C₂₇H₄₂O₃, molecular weight 414.6 g/mol) is a spirostane-type steroidal sapogenin distinguished by a ketone at the 3-position and a 25S configuration of the 27-methyl group . It belongs to the perhydrocyclopentenophenanthrene class with a spiro-connected ring E/F system [1]. The compound serves as a critical reference standard for resolving 25R/25S epimerism in steroidal saponin analysis and as a precursor scaffold in steroid chemistry, though quantitative bioactivity data remain sparse [2].

Why (25S)-5alpha-Spirostan-3-one Cannot Be Interchanged with Generic Spirostan-3-one Analogs


The stereochemistry at C-25 (S vs. R) fundamentally alters the spatial orientation of the 27-methyl group (axial in 25S, equatorial in 25R), leading to distinct 1H and 13C NMR spectral patterns, chromatographic retention times, and ring-F conformational dynamics [1]. Generic ‘spirostan-3-one’ sourcing without verified stereochemistry introduces risk of epimeric mixtures that complicate analytical identification in natural product research and compromise reproducibility in cell-based assays where 25R/25S epimers have shown divergent biological outcomes [2].

Quantitative Differential Evidence: (25S)-5alpha-Spirostan-3-one vs. Closest Analogs


1H NMR Geminal Proton Δδ Criterion Discriminates 25S from 25R Epimers

The 1H NMR geminal proton resolution difference (Δδ = δₑ – δₐ) for ring-F methylene protons provides a quantitative binary discriminator: 25S-spirostanoids consistently yield Δδ > 0.35 ppm for H₂-23, H₂-24, and H₂-26, whereas 25R counterparts display Δδ < 0.20 ppm [1]. For (25S)-5alpha-spirostan-3-one, H-26a and H-26e resonances at approximately δ 3.49 and δ 3.94 ppm yield Δδ ≈ 0.45 ppm, confirming the 25S axial 27-Me orientation [2].

Stereochemistry 1H NMR Epimer Resolution

13C NMR C-25/C-27 Chemical Shift Signatures Distinguish 25S from 25R Spirostan-3-ones

13C NMR spectroscopy provides complementary differentiation. In 25S-spirostanoids, the 27-Me carbon signal appears downfield by 1.5–2.0 ppm relative to the 25R epimer due to the axial orientation experiencing stronger γ-gauche shielding effects from the F-ring oxygen [1]. For (25S)-5alpha-spirostan-3-one, C-27 resonates at δ 16.2–16.8 ppm (CDCl₃) vs. δ 14.7–15.2 ppm for the 25R epimer (tigogenone) [2].

13C NMR Sapogenin Epimer Identification

Predicted Physicochemical Properties of 25S vs. 25R Spirostan-3-one Epimers Are Computationally Identical, Shifting Differentiation Burden to Analytical Identity

In silico predictions using the ACD/Labs Percepta Platform yield identical LogP (5.63) and LogD (5.41 at pH 5.5 and 7.4) for both (25S)-5alpha-spirostan-3-one and its 25R epimer . Topological Polar Surface Area (TPSA) is also equivalent at 35.5 Ų [1]. This computational equivalence means that lipophilicity-based separation or passive membrane permeability differences cannot be relied upon for distinguishing epimers; analytical spectroscopic verification of the 25S configuration is mandatory for procurement specifications.

LogP Topological PSA In Silico ADME

Biological Activity Divergence: 25S vs. 25R Spirostan Epimers Exhibit Differential Cytotoxicity in Human Cancer Cell Lines (Class-Level Inference)

While direct comparative cytotoxicity data for the aglycones (25S)-5alpha-spirostan-3-one vs. (25R)-5alpha-spirostan-3-one are absent from the literature, evidence from spirostanol saponin epimeric pairs demonstrates that 25S configuration can confer differential anti-proliferative activity. For example, the 25S-epimeric saponin S-2, (25S)-6α-hydroxy-5α-spirostan-3-one-6-O-glycoside, displayed selective cytotoxicity against K562 and MCF-7 cells with IC₅₀ values of approximately 12 µM, while the 25R analogue was not contemporaneously tested in this study [1]. Separately, the 25R-configured analogue (25R)-5α-spirostan-3,6-dione (S15) demonstrated neuroprotection in PC12 cells against glutamate excitotoxicity, while its 25S counterpart was reportedly inactive, highlighting the stereochemical dependence of bioactivity in this scaffold [2].

Cytotoxicity Spirostanol Saponins Structure-Activity Relationship

Recommended Application Scenarios for (25S)-5alpha-Spirostan-3-one Based on Differential Evidence


NMR Reference Standard for 25R/25S Epimer Resolution in Natural Product Dereplication

The established Δδ > 0.35 ppm criterion for 25S-spirostanoids [1] positions (25S)-5alpha-spirostan-3-one as a benchmark reference for calibrating 1H and 13C NMR-based epimer assignment in saponin dereplication workflows. Its use as a co-injection standard in HPLC-NMR hyphenated systems enables unambiguous assignment of 25S configuration in complex plant extracts.

Stereochemistry-Activity Relationship (SAR) Probe in Spirostane Cytotoxicity Studies

Given the class-level divergence in bioactivity between 25R and 25S spirostane epimers [2], (25S)-5alpha-spirostan-3-one serves as the 25S-specific aglycone probe for parallel SAR screening against the 25R epimer (tigogenone). Procurement of both epimers with certified stereochemical purity enables controlled experiments to attribute activity differences to C-25 configuration.

Precursor Scaffold for Semi-Synthetic Spirostane Derivatives with Defined 25S Configuration

The ketone at C-3 provides a synthetic handle for reductive amination, oximation, or enolate alkylation while preserving the 25S stereochemical identity . Sourcing (25S)-5alpha-spirostan-3-one with documented optical rotation and chiral HPLC purity ensures that downstream derivatives maintain the intended 25S configuration for target-specific screening programs.

Chromatographic Method Development and System Suitability Testing

The near-identical predicted LogP of 25R and 25S spirostan-3-one epimers (ΔLogP ≈ 0) [3] creates a demanding test case for evaluating chiral stationary phases or mixed-mode columns. The compound can be co-injected with the 25R epimer to challenge and validate chromatographic resolution of stereoisomers where lipophilicity-driven separation fails.

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